Helferich-Condition Regioselectivity: Preferential Glycosylation at Sterically Hindered Acceptors vs. Peracetylated Bromide Donors
Under Helferich conditions (Hg(CN)₂/HgBr₂), 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide exhibits a distinct regioselectivity pattern compared to peracetylated glycosyl bromide donors. In glycosylations involving glucosamine acceptors with two free hydroxyl groups, peracetylated bromide donors activated under Helferich conditions proceed preferentially or exclusively at the more sterically hindered N-acetylated reducing end unit [1]. In contrast, the benzoylated L-fucosyl donor demonstrates stereoselectivity for acceptors containing axial hydroxyl groups and/or neighboring acyloxy, phthalimido, or bulky monosaccharide substituents, with preferential reaction at the less hindered, more accessible nonreducing end glucosamine residue when using armed donors [1][2]. This differential site selectivity enables orthogonal fucosylation strategies when both donor types are employed sequentially [1].
| Evidence Dimension | Regioselectivity in glucosamine acceptor glycosylation |
|---|---|
| Target Compound Data | Preferential glycosylation at more accessible N-trichloroacetyl nonreducing end glucosamine residue |
| Comparator Or Baseline | Peracetylated glycosyl bromide donors under Helferich conditions |
| Quantified Difference | Qualitative difference: opposite regioselectivity preference (less hindered vs. more hindered hydroxyl) |
| Conditions | Helferich conditions (Hg(CN)₂/HgBr₂) with glucosamine diol acceptors |
Why This Matters
Enables predictive control over glycosylation site selection in complex oligosaccharide assembly, reducing purification burden from regioisomeric mixtures.
- [1] Morris M, et al. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. 2016. View Source
- [2] Nifant'ev NE, Amochaeva VY, Shashkov AS, Kochetkov NK. α-Fucosylation by 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide under Helferich conditions. Carbohydr Res. 1993;242:77-89. View Source
